molecular formula C10H19NOS B12954882 N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine

N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine

Cat. No.: B12954882
M. Wt: 201.33 g/mol
InChI Key: LAQIUEIIDDAQDV-UHFFFAOYSA-N
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Description

N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine is an organic compound that features a thietane ring, a tetrahydropyran ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine typically involves the reaction of tetrahydropyran derivatives with thietane derivatives under specific conditions. One common method involves the use of a base to deprotonate the amine group, followed by nucleophilic substitution to introduce the thietane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thietane derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Tetrahydro-2H-pyran-2-yl)amine: Lacks the thietane ring, making it less structurally complex.

    N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)amine: Similar structure but without the thietane ring.

    N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-2-amine: Similar but with a different position of the amine group.

Uniqueness

N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine is unique due to the presence of both the tetrahydropyran and thietane rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

N-[1-(oxan-2-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C10H19NOS/c1-8(11-9-6-13-7-9)10-4-2-3-5-12-10/h8-11H,2-7H2,1H3

InChI Key

LAQIUEIIDDAQDV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCO1)NC2CSC2

Origin of Product

United States

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